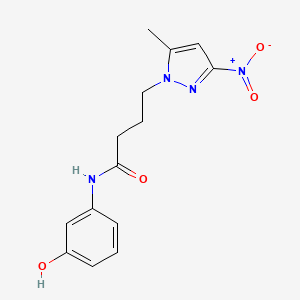
N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine, also known as MPO, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications.
Applications De Recherche Scientifique
N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine has been studied in various scientific fields, including cancer research, inflammation, and oxidative stress. In cancer research, N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine has been shown to inhibit the growth of cancer cells by blocking the activity of a specific enzyme. Inflammation is a common factor in many diseases, and N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine has been shown to reduce inflammation by inhibiting the activity of certain immune cells. Additionally, N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine has been shown to reduce oxidative stress, which is a factor in many age-related diseases.
Mécanisme D'action
N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine works by inhibiting the activity of a specific enzyme, which is involved in various cellular processes. This enzyme is known as poly(ADP-ribose) polymerase, or PARP. By blocking the activity of PARP, N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine prevents the repair of damaged DNA, leading to cell death. Additionally, N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine has been shown to inhibit the activity of certain immune cells, which reduces inflammation.
Biochemical and Physiological Effects
N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine has been shown to have various biochemical and physiological effects. In cancer cells, N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine induces apoptosis, or programmed cell death. N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine has also been shown to reduce inflammation by inhibiting the activity of certain immune cells. Additionally, N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine has been shown to reduce oxidative stress, which is a factor in many age-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine in lab experiments is its specificity. N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine targets a specific enzyme, which reduces the potential for off-target effects. Additionally, N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine has been shown to be effective at low concentrations, which reduces the potential for toxicity. However, one limitation of using N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the research of N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine. One area of research is the development of more effective synthesis methods to increase yield and purity. Additionally, further research is needed to understand the mechanism of action of N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine in cancer cells and immune cells. Finally, the potential therapeutic applications of N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine in various diseases, such as cancer and inflammation, should be explored further.
Conclusion
In conclusion, N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine is a small molecule inhibitor that has shown potential therapeutic applications in various scientific fields. Its specificity, low toxicity, and effectiveness at low concentrations make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with 3-pyridinylmethanol to form the intermediate, which is then reacted with N-methyl-2-chloropyridine-4-amine in the presence of a base to form the final product. The yield of this reaction is approximately 50%, and the purity can be increased through recrystallization.
Propriétés
IUPAC Name |
N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-11-18-15(21-19-11)13-5-6-14(17-9-13)20(2)10-12-4-3-7-16-8-12/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTYFUBXEAAURN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)N(C)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-2-methyl-3-octyl-5-[(trifluoromethyl)sulfonyl]-1H-3,1-benzimidazol-3-ium 4-methylbenzenesulfonate](/img/structure/B5060650.png)
![N-(3,4-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5060651.png)
![(5-bromo-2,4-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5060658.png)
![N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea](/img/structure/B5060669.png)
![4-(2-methoxyethoxy)-1-{3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzoyl}piperidine](/img/structure/B5060671.png)
![4-(benzyloxy)-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5060708.png)

![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(3-thienyl)acetamide](/img/structure/B5060723.png)

![1-[3-(2-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B5060729.png)
![N-(2-isopropoxyethyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5060737.png)

![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B5060760.png)
![ethyl 5-(3-bromo-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5060764.png)